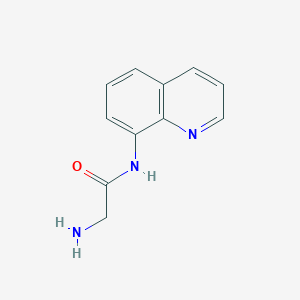
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C10H14N2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce saturated amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cell cycle regulation and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A sulfur-containing analog with potential anticancer properties
Uniqueness
(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile intermediate in organic synthesis and its potential as a pharmacological agent make it a compound of significant interest .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDWMQHBMJGFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)
![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B2593499.png)
![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)
![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)



